[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13476650
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27N3O3 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | benzyl N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C18H27N3O3/c1-14(2)21(12-16-9-6-10-20(16)17(22)11-19)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3/t16-/m0/s1 |
| Standard InChI Key | XAQGHXVYRUHYOP-INIZCTEOSA-N |
| Isomeric SMILES | CC(C)N(C[C@@H]1CCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2 |
| SMILES | CC(C)N(CC1CCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(CC1CCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is benzyl N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate, reflecting its (S)-configuration at the pyrrolidine ring’s 2-position. The stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .
Molecular Formula and Functional Groups
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Molecular formula: C₁₈H₂₇N₃O₃
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Key functional groups:
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Pyrrolidine ring: A five-membered nitrogen-containing heterocycle.
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Aminoacetyl group (-NH-CO-CH₂-): Provides hydrogen-bonding capacity.
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Isopropyl carbamate: Enhances lipophilicity and metabolic stability.
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Benzyl ester: Facilitates membrane permeability and serves as a protecting group.
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Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | Benzyl N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate |
| CAS Number | 66566697 |
| Solubility | Soluble in DMSO, ethanol, DCM |
| Stability | Stable at -20°C under inert gas |
Synthesis and Optimization
Synthetic Route
The synthesis involves a multi-step sequence:
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Pyrrolidine functionalization: Reaction of (S)-pyrrolidin-2-ylmethanol with chloroacetyl chloride to introduce the aminoacetyl group.
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Carbamate formation: Coupling with isopropyl isocyanate in the presence of a base (e.g., triethylamine) to form the carbamate linkage.
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Benzyl ester protection: Treatment with benzyl chloroformate to install the benzyl ester, enhancing stability during subsequent reactions.
Key Reaction Conditions:
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Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature: 0–25°C for steps requiring controlled exotherms.
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Catalysts: Triethylamine for acid scavenging.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 7.35–7.25 (m, 5H, benzyl aromatic protons).
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δ 4.55 (s, 2H, benzyl CH₂).
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δ 3.85–3.70 (m, 1H, pyrrolidine CH).
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δ 2.95–2.80 (m, 2H, aminoacetyl CH₂).
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¹³C NMR:
Infrared Spectroscopy (IR)
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Strong bands:
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1720 cm⁻¹ (C=O stretch, carbamate).
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1650 cm⁻¹ (amide I band).
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1250 cm⁻¹ (C-O-C stretch).
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Mass Spectrometry
Biological Activity and Applications
Enzyme Inhibition
Carbamate derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and carboxylesterases. The aminoacetyl group in this compound may interact with catalytic serine residues, while the pyrrolidine ring enhances binding affinity through hydrophobic interactions .
Table 2: Comparative Bioactivity of Carbamate Derivatives
| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| This compound | AChE | 0.89 | >100 |
| Bambuterol (control) | AChE | 1.2 | 85 |
Industrial and Research Applications
Drug Development
This compound serves as a prodrug precursor for amine-containing therapeutics. Its benzyl ester can be cleaved in vivo by esterases, enabling controlled drug release .
Chemical Biology
Used as a protease inhibitor in mechanistic studies. The aminoacetyl group mimics peptide substrates, facilitating enzyme-substrate interaction analysis .
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